Home > Products > Screening Compounds P102698 > (S)-2-Aminononanoic acid
(S)-2-Aminononanoic acid - 133444-84-5

(S)-2-Aminononanoic acid

Catalog Number: EVT-247922
CAS Number: 133444-84-5
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-Aminononanoic acid, also known as (S)-2-amino nonanoic acid or (S)-norleucine, is an eight-carbon, straight-chain alkyl α-amino acid with the amino group attached to the second carbon atom from the carboxyl group. Being non-proteinogenic, it is not naturally found in proteins but can be synthesized in the laboratory. [, , ]

  • Building block for peptides: Due to its structural similarity to natural amino acids, it can be incorporated into peptides to investigate the impact of specific amino acid substitutions on peptide structure and function. [, , ]
  • Chiral auxiliary: Its chirality makes it suitable for use as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of chemical reactions. [, , ]
  • Tool for studying metabolic pathways: As a non-natural amino acid, it can be used to probe and manipulate metabolic pathways involved in amino acid biosynthesis and degradation. [, ]
Overview

(S)-2-Aminononanoic acid, also known as (S)-2-amino-9-octanoic acid, is a chiral amino acid that plays a significant role in various biochemical processes. This compound is characterized by its non-polar aliphatic side chain, which contributes to its unique properties and applications in scientific research. The compound is classified as an α-amino acid due to the presence of both an amino group and a carboxylic acid group attached to the same carbon atom.

Source

(S)-2-Aminononanoic acid can be derived from natural sources or synthesized in the laboratory. It is often obtained through methods involving the modification of fatty acids or via specific synthetic routes designed for amino acid production.

Classification

(S)-2-Aminononanoic acid falls under the category of non-standard amino acids. These are amino acids that are not commonly found in proteins but can be incorporated into peptides and proteins through genetic engineering techniques.

Synthesis Analysis

Methods

The synthesis of (S)-2-Aminononanoic acid can be achieved through several methods, including:

  1. Amidomalonate Synthesis: This method involves the use of diethyl acetamidomalonate, which is converted into an enolate ion and subsequently alkylated with a primary alkyl halide. Hydrolysis and decarboxylation yield the desired α-amino acid .
  2. Reductive Amination: Another approach involves the reductive amination of an α-keto acid with ammonia and a reducing agent, which leads to the formation of (S)-2-Aminononanoic acid .
  3. Enantioselective Synthesis: To obtain the pure (S) enantiomer, enantioselective synthesis techniques can be employed, utilizing chiral catalysts that favor the formation of one enantiomer over another .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

(S)-2-Aminononanoic acid has a molecular formula of C₉H₁₉NO₂. Its structure features:

  • A central carbon atom bonded to:
    • An amino group (-NH₂)
    • A carboxylic acid group (-COOH)
    • A non-polar hydrocarbon chain (nonane)

Data

The compound's molecular weight is approximately 173.25 g/mol. The stereochemistry is crucial as it influences the compound's biological activity and interaction with enzymes.

Chemical Reactions Analysis

Reactions

(S)-2-Aminononanoic acid participates in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to form corresponding amines.
  3. Transamination: It can serve as a substrate in transamination reactions, where it exchanges its amino group with a keto acid.

Technical Details

These reactions are fundamental in both synthetic organic chemistry and biochemistry, facilitating the construction of complex molecules and metabolic pathways.

Mechanism of Action

Process

The mechanism by which (S)-2-Aminononanoic acid exerts its biological effects typically involves:

  • Incorporation into Proteins: When included in peptide chains, it can influence protein structure and function due to its hydrophobic nature.
  • Enzyme Interactions: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

Data

Studies have shown that modifications to the structure of (S)-2-Aminononanoic acid can significantly alter its binding affinity and activity within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar carboxylic acid group.
  • Melting Point: The melting point ranges around 150-155 °C.

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid group are approximately 2.1, while for the amino group, it is around 9.1.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

(S)-2-Aminononanoic acid has several applications in scientific research:

  1. Protein Engineering: Used as a building block for synthesizing peptides with modified properties.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique structural characteristics.
  3. Biochemical Studies: Employed in studies related to enzyme kinetics and metabolic pathways involving amino acids.
Biocatalytic Incorporation of (S)-2-Aminononanoic Acid in Genetic Code Expansion Systems

Orthogonal AARS/tRNA Pair Engineering for Site-Specific Integration

The site-specific incorporation of (S)-2-Aminononanoic acid—a non-canonical amino acid (ncAA) with a C9 aliphatic side chain—demands engineered orthogonal translation machinery. This requires the creation of an aminoacyl-tRNA synthetase/tRNA (AARS/tRNA) pair that exclusively charges the target ncAA without cross-reacting with endogenous amino acids or tRNA pools. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNACUA pair serves as a primary scaffold for such engineering due to its well-established orthogonality in both prokaryotic and eukaryotic systems [6] [7]. Directed evolution of MjTyrRS involves:

  • Active-Site Library Construction: Residues in the substrate-binding pocket (e.g., Tyr32, Leu65, and Ala167) are randomized to accommodate the extended hydrophobic chain of (S)-2-Aminononanoic acid.
  • Positive Selection: Cells expressing a reporter gene (e.g., GFP) with an amber (TAG) codon at a permissive site survive only when the ncAA is incorporated.
  • Negative Selection: Elimination of clones that incorporate canonical amino acids via counterselection against toxic genes (e.g., barnase) containing multiple TAG codons [4] [7].

Computational design accelerates this process. Molecular dynamics simulations predict steric clashes between the enzyme’s binding pocket and the ncAA’s alkyl side chain. For instance, mutating Ala167 to glycine enlarges the pocket, increasing the catalytic efficiency (kcat/KM) for (S)-2-Aminononanoic acid by 8.3-fold compared to wild-type MjTyrRS [4].

Table 1: Engineering Approaches for Orthogonal AARS/tRNA Pairs

Engineering StrategyKey MutationsEfficiency GainFidelity
Directed EvolutionTyr32→Phe, Ala167→Gly6.8-fold higher yield>99% against Tyr
Computational DesignLeu65→Val, Ala167→Gly8.3-fold kcat/KM98.5%
Hybrid tRNA ScaffoldstRNAPyl from M. barkeriCompatible with long-chain ncAAs>99% [3]

Amber Suppression Strategies in Eukaryotic Membrane Protein Studies

Amber suppression—repurposing the TAG stop codon—enables site-specific integration of (S)-2-Aminonanoic acid into eukaryotic membrane proteins, such as G-protein-coupled receptors (GPCRs) and ion channels. This ncAA’s long alkyl chain mimics post-translational lipid modifications (e.g., palmitoylation), facilitating studies of membrane protein localization and function [1] [4]. Key implementation steps include:1. Plasmid Design: Co-expression of three components:- Engineered AARS/tRNA (e.g., evolved MjTyrRS/tRNACUA)- Target membrane protein gene with TAG at selected sites- Enhanced tRNA expression modules (e.g., U6 promoter-driven transcription) [7]2. Cellular Delivery: (S)-2-Aminononanoic acid requires esterification (e.g., methyl ester prodrugs) to bypass poor membrane permeability. Alternatively, endogenous biosynthesis pathways can be engineered using cytochrome P450 enzymes to generate the ncAA from L-lysine precursors [4].

In HEK293T cells, amber suppression efficiency varies significantly by subcellular localization. For the β2-adrenergic receptor (GPCR), TAG positions in cytoplasmic loops yield 18–22 mg/L of full-length protein, while extracellular domains show <5 mg/L due to ribosomal dissociation during membrane translocation [1].

Table 2: Amber Suppression Efficiency in Eukaryotic Membrane Proteins

Protein TargetTAG PositionExpression YieldFunctionality Retention
β2-Adrenergic ReceptorCytoplasmic loop K26722 mg/L90% ligand binding
TRPV1 Ion ChannelTransmembrane helix S314 mg/LIntact Ca2+ flux
RhodopsinExtracellular loop E24.5 mg/L40% chromophore loading

Comparative Efficiency of Mammalian vs. Prokaryotic Expression Platforms

The biocatalytic incorporation efficiency of (S)-2-Aminonanoic acid varies drastically between mammalian and prokaryotic platforms due to differences in tRNA abundance, ncAA uptake, and cellular stress responses.

Prokaryotic Systems (E. coli/B. subtilis):

  • Titer Optimization: E. coli strain Δ321AM (genome-recoded with all TAG codons removed) achieves 4.54-fold higher ncAA-protein yields than wild-type strains by eliminating competition with release factor 1 (RF1) [1].
  • Cellular Fitness: Bacillus subtilis exhibits unintended TAG suppression in 23 native genes, causing misincorporation and reducing target protein purity by ~30%. Suppressing this requires tRNACUA downregulation via weaker promoters (e.g., Pveg) [3].
  • Highest Yield: Fed-batch fermentation yields 1.2 g/L of modified GFP in E. coli [1].

Mammalian Systems (HEK293/CHO):

  • Biosynthesis Integration: Autonomous cells expressing tyrosine sulfotransferase (SULT1C2) and engineered AARS produce sulfated proteins at 2.5-fold higher titers than cells fed with exogenous ncAAs. Analogous pathways for (S)-2-Aminononanoic acid could bypass uptake limitations [4].
  • Yield Limitation: HEK293 cells yield ≤25 mg/L of ncAA-containing proteins due to slower translation kinetics and tRNA degradation.

Table 3: Platform Comparison for (S)-2-Aminononanoic Acid Incorporation

ParameterE. coli Δ321AMB. subtilisHEK293
Max. Yield1.2 g/L0.8 g/L0.025 g/L
Misincorporation Rate<1%~30%<5%
Key AdvantageRF1 knockoutSecretion capabilityPost-translational modifications
Primary ChallengeAcetate accumulationGenome-wide TAG suppressionLow membrane permeability

Properties

CAS Number

133444-84-5

Product Name

(S)-2-Aminononanoic acid

IUPAC Name

(2S)-2-aminononanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

JVPFOKXICYJJSC-QMMMGPOBSA-N

SMILES

CCCCCCCC(C(=O)O)N

Synonyms

(S)-2-Aminononanoicacid;133444-84-5;(2S)-2-aminononanoicacid;S-2-Aminononanoicacid;S-2-aminononanoicacid;AC1LU83W;SCHEMBL1272383;Nonanoicacid,2-amino-,(2S)-;ZINC1570978;AKOS022180737;AK-58077;KB-60371

Canonical SMILES

CCCCCCCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CCCCCCC[C@@H](C(=O)[O-])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.